molecular formula C20H18N4O3 B4827487 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide

Cat. No.: B4827487
M. Wt: 362.4 g/mol
InChI Key: SUZQCRUQZIUKHL-UHFFFAOYSA-N
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Description

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS: 920423-09-2) is a synthetic organic compound with a molecular formula of C20H18N4O3 and a molecular weight of 362.38 g/mol . Its structure features a quinazolinone core substituted with a hydroxy group at position 2 and an oxo group at position 4, linked via a butanamide chain to a 1H-indol-5-yl moiety. Predicted physicochemical properties include a density of 1.391 g/cm³ and a pKa of 12.88, suggesting moderate lipophilicity and weak acidity due to the hydroxy group .

Properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(1H-indol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-18(22-14-7-8-16-13(12-14)9-10-21-16)6-3-11-24-19(26)15-4-1-2-5-17(15)23-20(24)27/h1-2,4-5,7-10,12,21H,3,6,11H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZQCRUQZIUKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: Starting with anthranilic acid, the quinazolinone core can be synthesized through a cyclization reaction with formamide under acidic conditions.

    Attachment of the Butanamide Chain: The quinazolinone intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.

    Indole Coupling: The final step involves coupling the indole moiety to the butanamide chain using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazolinone core can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the quinazolinone and butanamide moieties can be reduced to alcohols.

    Substitution: The indole and quinazolinone rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the indole and quinazolinone rings.

Scientific Research Applications

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Research: Used as a probe to study protein-ligand interactions.

    Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.

    Pharmaceutical Industry: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide involves:

    Molecular Targets: It targets specific enzymes such as kinases and proteases that are involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways related to cell cycle regulation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Linker Molecular Weight logP/logD Notable Features
Target Compound Quinazolinone + Indole 2-hydroxy-4-oxo, butanamide 362.38 N/A (predicted) High hydrogen bonding potential
N-(2H-1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide Quinazolinone + Benzodioxole Benzodioxol, butanamide 351.36 2.135 Reduced polarity vs. target
4-(1H-indol-5-yl)-N-(quinolin-8-yl)butanamide (3am) Quinoline + Indole Quinoline-8-yl, butanamide ~350 (estimated) N/A Electron-deficient quinoline core
10j (N-(3-chloro-4-fluorophenyl)-indole acetamide) Indole + Arylacetamide Chlorofluorophenyl, acetamide N/A N/A Compact structure, halogenated

Key Observations:

  • The target compound’s quinazolinone-indole system distinguishes it from analogues like 3am (quinoline-indole) and Y040-2834 (quinazolinone-benzodioxole) .
  • Linker Variations : The butanamide linker in the target compound is shared with 3am and Y040-2834 , whereas indole derivatives in (e.g., 10j ) employ shorter acetamide linkers, likely altering conformational flexibility and binding pocket accessibility .
  • Substituent Effects: Halogenated aryl groups in 10j–10m (e.g., nitro, pyridinyl) introduce electron-withdrawing or -donating effects, contrasting with the target’s unsubstituted indole and hydroxy-oxo quinazolinone .

Structure-Activity Relationship (SAR) Trends

  • Quinazolinone vs. Quinoline: Replacement of quinazolinone (target) with quinoline (3am) removes the oxo and hydroxy groups, reducing hydrogen-bond donor capacity and possibly altering target selectivity .
  • Indole Position : The target’s indol-5-yl group contrasts with 10j–10m ’s indol-3-yl acetamides, which may favor interactions with hydrophobic pockets in Bcl-2/Mcl-1 proteins .
  • Hydroxy Group Impact: The 2-hydroxy group on the target’s quinazolinone could improve solubility relative to Y040-2834 but may increase susceptibility to glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide

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